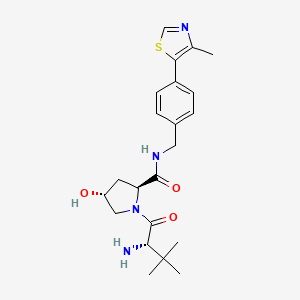
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
描述
VHL ligand 1 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. VHL ligand 1 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ligases .
准备方法
合成路线和反应条件
VHL 配体 1 的合成通常涉及 ®-羟脯氨酸基序的掺入,这对于与 VHL 蛋白结合至关重要。反应条件通常涉及使用二氯甲烷和去离子水,并使用浓缩氢氧化钠溶液将 pH 调节至 12.5-13.0 .
工业生产方法
VHL 配体 1 的工业生产可能涉及使用自动化肽合成器和大规模筛选技术的大规模合成,以确保高纯度和高产率。该工艺经过优化,以最大限度地减少有害试剂的使用,并确保可扩展性以用于商业应用 .
化学反应分析
反应类型
VHL 配体 1 会经历各种化学反应,包括:
氧化: 羟脯氨酸基序可以在特定条件下被氧化。
常用试剂和条件
VHL 配体 1 的合成和反应中使用的常用试剂包括二氯甲烷、去离子水、氢氧化钠以及各种有机溶剂,如二甲基甲酰胺和二甲基亚砜 .
主要产物
这些反应形成的主要产物通常是原始配体的衍生物,在羟脯氨酸、异恶唑和苄基处进行了修饰。这些衍生物通常用于增强配体与 VHL 蛋白的结合亲和力和特异性 .
科学研究应用
VHL 配体 1 具有广泛的科学研究应用,包括:
作用机制
VHL 配体 1 通过与 VHL 蛋白结合发挥其作用,VHL 蛋白是 Cullin RING E3 连接酶复合物的一部分。这种结合促进了靶蛋白招募到 E3 连接酶,导致其泛素化并随后被蛋白酶体降解 . 所涉及的分子靶标包括缺氧诱导因子 α 亚基,它们对于细胞对低氧水平的反应至关重要 .
相似化合物的比较
类似化合物
VH032: 另一种用于 PROTAC 的 VHL 配体,具有类似的羟脯氨酸基序.
VH298: 一种 VHL 抑制剂,可在细胞中诱导缺氧反应.
Cereblon (CRBN) 配体: 用于针对不同 E3 连接酶的 PROTAC.
独特性
VHL 配体 1 的独特性在于其对 VHL 蛋白的高结合亲和力和其在招募靶蛋白进行降解方面的有效性。其基于结构的设计和优化使其成为开发 PROTAC 和其他靶向蛋白质降解技术的宝贵工具 .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


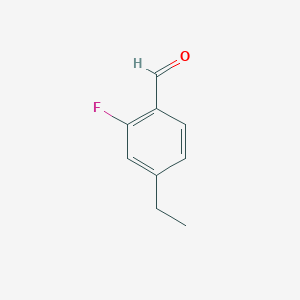
![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)



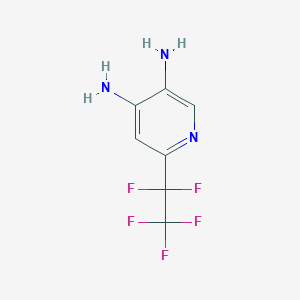

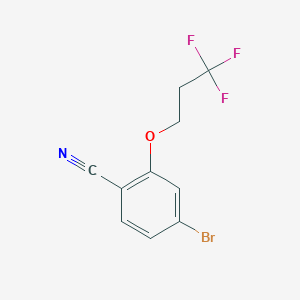
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
![8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione](/img/structure/B1445906.png)
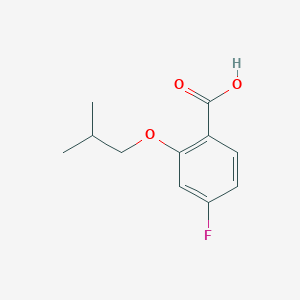
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

